molecular formula C7H14O4 B13766960 2-Ethoxyethyl lactate CAS No. 617-74-3

2-Ethoxyethyl lactate

Cat. No.: B13766960
CAS No.: 617-74-3
M. Wt: 162.18 g/mol
InChI Key: WWLJGQOZMKGWOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxyethyl lactate is an organic compound with the molecular formula C7H14O4. It is an ester formed from the reaction of ethoxyethanol and lactic acid. This compound is a colorless liquid at room temperature and is known for its use as a solvent in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxyethyl lactate can be synthesized through the esterification of ethoxyethanol with lactic acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:

[ \text{CH}_3\text{CH}_2\text{OCH}_2\text{CH}_2\text{OH} + \text{CH}_3\text{CH}(\text{OH})\text{COOH} \rightarrow \text{CH}_3\text{CH}_2\text{OCH}_2\text{CH}_2\text{OCOCH}(\text{OH})\text{CH}_3 + \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of this compound involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the product. The reaction conditions are optimized to maintain a balance between reaction rate and product quality.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyethyl lactate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into ethoxyethanol and lactic acid.

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Ethoxyethanol and lactic acid.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

2-Ethoxyethyl lactate has a wide range of applications in scientific research:

    Chemistry: Used as a solvent in organic synthesis and analytical chemistry.

    Biology: Employed in the preparation of biological samples and as a solvent for various biological assays.

    Medicine: Utilized in pharmaceutical formulations as a solvent and excipient.

    Industry: Applied in the production of coatings, adhesives, and cleaning agents due to its solvent properties.

Mechanism of Action

The mechanism of action of 2-ethoxyethyl lactate involves its ability to dissolve various substances, making it an effective solvent. It interacts with molecular targets by breaking intermolecular forces, allowing for the dissolution of solutes. In biological systems, it can facilitate the delivery of active compounds by enhancing their solubility.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxyethyl acetate: Similar in structure but differs in the ester group, which is derived from acetic acid instead of lactic acid.

    Ethyl lactate: Another ester of lactic acid but with ethanol instead of ethoxyethanol.

Uniqueness

2-Ethoxyethyl lactate is unique due to its specific combination of ethoxyethanol and lactic acid, providing distinct solvent properties that are advantageous in various applications. Its ability to dissolve both polar and non-polar substances makes it versatile compared to other similar compounds.

Properties

CAS No.

617-74-3

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

IUPAC Name

2-ethoxyethyl 2-hydroxypropanoate

InChI

InChI=1S/C7H14O4/c1-3-10-4-5-11-7(9)6(2)8/h6,8H,3-5H2,1-2H3

InChI Key

WWLJGQOZMKGWOW-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(=O)C(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.